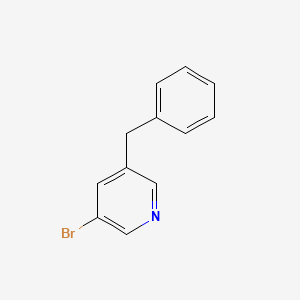

3-Benzyl-5-bromopyridine

概要

説明

3-Benzyl-5-bromopyridine is a chemical compound with the molecular formula C12H10BrN . It has a molecular weight of 248.12 and is typically in liquid form .

Synthesis Analysis

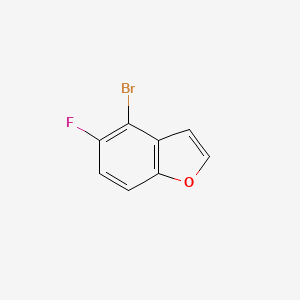

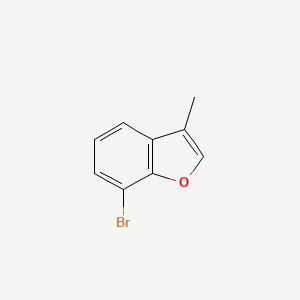

While specific synthesis methods for 3-Benzyl-5-bromopyridine were not found in the search results, it’s worth noting that substituted pyridines, such as 3-Benzyl-5-bromopyridine, can be synthesized via various methodologies . One such method involves the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for 3-Benzyl-5-bromopyridine is1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzyl-5-bromopyridine were not found in the search results, it’s worth noting that pyridine compounds can participate in various types of reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

3-Benzyl-5-bromopyridine is typically in liquid form . It has a molecular weight of 248.12 .科学的研究の応用

Synthesis of Bipyridine Derivatives

3-Benzyl-5-bromopyridine can be used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in a variety of applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Transition-Metal Catalysis

Bipyridines and their derivatives, which can be synthesized from 3-Benzyl-5-bromopyridine, are extensively used as fundamental components in transition-metal catalysis . They are often used as ligands due to their ability to strongly coordinate with metal centers .

Photosensitizers

Bipyridines, synthesized from 3-Benzyl-5-bromopyridine, can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light, making them useful in a variety of scientific and industrial applications .

Viologens

Viologens are a family of compounds that can be synthesized from 3-Benzyl-5-bromopyridine . They are known for their electrochromic properties, changing color when subjected to an electric potential .

Supramolecular Architectures

3-Benzyl-5-bromopyridine can be used in the synthesis of bipyridines, which are key components in the construction of supramolecular architectures . These structures have applications in areas such as nanotechnology, materials science, and medicinal chemistry .

Pharmacological Applications

The decarboxylative cross-coupling of 3-Benzyl-5-bromopyridine allows the synthesis of 3- or 4-arylpyridines, which are of interest to pharmacological applications .

将来の方向性

While specific future directions for 3-Benzyl-5-bromopyridine were not found in the search results, it’s worth noting that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes for such compounds is highly needed in medicinal and agricultural chemistry .

作用機序

Target of Action

A related compound, 5-bromonicotinamide, has been shown to target gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls many cellular processes including DNA repair, transcription, and cell signaling .

Mode of Action

Brominated compounds like 3-benzyl-5-bromopyridine often participate in free radical reactions . In such reactions, a bromine atom is typically abstracted, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in molecular structures and potentially affect various biochemical pathways.

Result of Action

The compound’s potential to participate in free radical reactions and nucleophilic substitutions suggests it could cause significant changes at the molecular level .

Action Environment

Factors such as temperature, ph, and the presence of other reactive species can significantly influence the behavior of brominated compounds .

特性

IUPAC Name |

3-benzyl-5-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQWSDTFGYJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

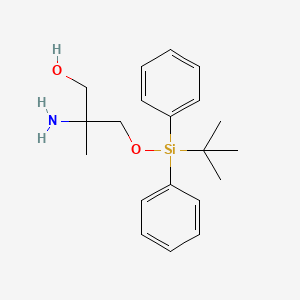

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035017.png)

![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)

![1-benzyl-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3035020.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)